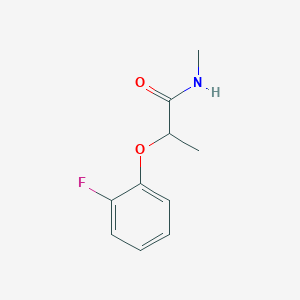

2-(2-fluorophenoxy)-N-methylpropanamide

Description

2-(2-Fluorophenoxy)-N-methylpropanamide is a fluorinated amide derivative characterized by a phenoxy group substituted with a fluorine atom at the ortho position and an N-methylpropanamide moiety. This structure combines lipophilic (fluorophenyl) and polar (amide) features, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting or analgesic drug design.

Properties

CAS No. |

1342524-15-5 |

|---|---|

Molecular Formula |

C10H12FNO2 |

Molecular Weight |

197.21 |

IUPAC Name |

2-(2-fluorophenoxy)-N-methylpropanamide |

InChI |

InChI=1S/C10H12FNO2/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |

InChI Key |

NMPVDSCRKVPYDT-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC)OC1=CC=CC=C1F |

Canonical SMILES |

CC(C(=O)NC)OC1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Analogs:

N-(2-Fluorophenyl)-N-methylpropanamide (9sa) Structure: Lacks the phenoxy oxygen, featuring a direct phenyl-amide linkage.

2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Structure: Chlorine and methyl substituents on the phenoxy group. Impact: Increased steric hindrance and electron-withdrawing effects may alter receptor binding compared to the fluorine-substituted analog .

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide Structure: Methoxy group on phenoxy and amino substituent on the fluorophenyl ring. Impact: Enhanced hydrogen-bonding capacity and solubility due to the amino and methoxy groups .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Substituents |

|---|---|---|---|---|

| 2-(2-Fluorophenoxy)-N-methylpropanamide | C₁₀H₁₂FNO₂ | 197.21 | ~2.1 | ortho-F, phenoxy, N-methyl |

| N-(2-Fluorophenyl)-N-methylpropanamide (9sa) | C₁₀H₁₁FNO | 180.20 | ~2.5 | ortho-F, phenyl, N-methyl |

| 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide | C₁₆H₁₆ClNO₂ | 301.76 | ~3.8 | Chloro, methylphenoxy, N-phenyl |

| N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | C₁₆H₁₇FN₂O₃ | 304.32 | ~1.2 | Amino, methoxyphenoxy, ortho-F |

*LogP values estimated via analogy to similar compounds .

Pharmacological Activity

- Analgesic Potential: Fluorinated amides in exhibit synergistic effects with gabapentinoids, indicating possible utility in neuropathic pain management. The phenoxy group in the target compound may improve binding to voltage-gated sodium channels compared to phenyl analogs .

- CNS Penetration : The N-methyl group and fluorophenyl moiety enhance lipophilicity, favoring CNS uptake, as seen in piperidinyl-propanamide derivatives () .

- Safety Profile : Fluorine substitution generally reduces metabolic degradation risks compared to chlorine or bromine, as inferred from safety data in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.